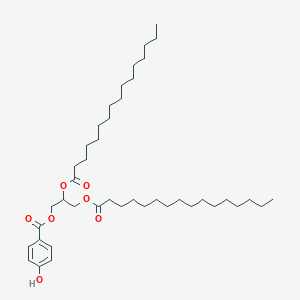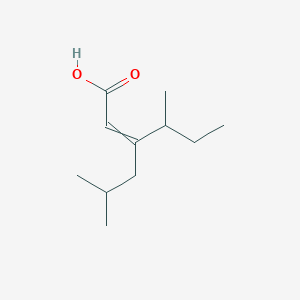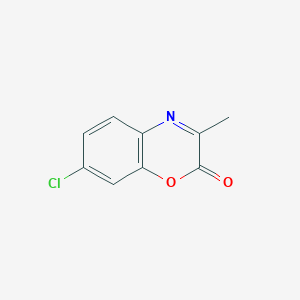
2,3-Bis(hexadecanoyloxy)propyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(hexadecanoyloxy)propyl 4-hydroxybenzoate is a chemical compound that belongs to the class of esters. It is derived from 4-hydroxybenzoic acid, which is a phenolic derivative of benzoic acid.
Preparation Methods
The synthesis of 2,3-Bis(hexadecanoyloxy)propyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with the corresponding alcohol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale esterification processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3-Bis(hexadecanoyloxy)propyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Bis(hexadecanoyloxy)propyl 4-hydroxybenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties and applications in drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its stability and beneficial properties
Mechanism of Action
The mechanism of action of 2,3-Bis(hexadecanoyloxy)propyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2,3-Bis(hexadecanoyloxy)propyl 4-hydroxybenzoate can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid: A phenolic derivative of benzoic acid with similar chemical properties.
Propylparaben: An ester of 4-hydroxybenzoic acid used as a preservative in cosmetics and pharmaceuticals.
Methylparaben: Another ester of 4-hydroxybenzoic acid with similar applications as a preservative.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
Properties
CAS No. |
922509-55-5 |
|---|---|
Molecular Formula |
C42H72O7 |
Molecular Weight |
689.0 g/mol |
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl 4-hydroxybenzoate |
InChI |
InChI=1S/C42H72O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(44)47-35-39(36-48-42(46)37-31-33-38(43)34-32-37)49-41(45)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34,39,43H,3-30,35-36H2,1-2H3 |
InChI Key |
YFKYHDZSKMDIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC=C(C=C1)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)



![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)

![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)

![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
